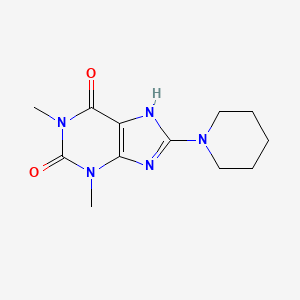

1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-8-piperidin-1-yl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-15-9-8(10(18)16(2)12(15)19)13-11(14-9)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERZKTBWYMZWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279846 | |

| Record name | MLS000737463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-48-8 | |

| Record name | 3,9-Dihydro-1,3-dimethyl-8-(1-piperidinyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14311 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reactions

Condensation reactions form the backbone of purine derivative synthesis. For This compound , this typically involves the reaction of xanthine derivatives with alkylating agents. For example, 3-methylxanthine undergoes bromination at the 8-position, followed by substitution with piperidine. The bromination step is critical for introducing reactivity at the 8-position, enabling subsequent nucleophilic attack by piperidine.

Key Steps :

-

Bromination : 3-Methylxanthine is treated with brominating agents (e.g., ) in polar solvents like dimethylformamide (DMF) at 60–80°C.

-

Alkylation : The 1-position nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

-

Piperidine Substitution : The 8-bromo intermediate reacts with piperidine under alkaline conditions, often using potassium iodide as a catalyst to accelerate the substitution.

Nucleophilic Substitution Mechanisms

The introduction of the piperidin-1-yl group at the 8-position relies on nucleophilic aromatic substitution (SNAr). This reaction is favored by electron-withdrawing groups on the purine ring, which activate the 8-position for attack. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states.

Example Protocol :

-

Substrate : 8-Bromo-1,3-dimethylxanthine

-

Reagent : Piperidine (1.2 equivalents)

-

Conditions : DMSO, 90°C, 12 hours

-

Yield : 68–72% after purification

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent selection profoundly impacts reaction efficiency. DMSO and DMF are preferred for SNAr reactions due to their high polarity and ability to dissolve both organic and inorganic reagents. Ethanol is occasionally used for milder conditions but may reduce substitution rates.

Table 1: Solvent Impact on Substitution Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 90 | 12 | 72 |

| DMF | 100 | 10 | 65 |

| Ethanol | 80 | 24 | 45 |

Catalytic Enhancements

Catalysts such as potassium iodide or tetrabutylammonium bromide (TBAB) mitigate steric hindrance and improve piperidine’s nucleophilicity. TBAB acts as a phase-transfer catalyst in biphasic systems, facilitating reagent interaction.

Case Study :

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization using ethanol/water mixtures. The compound’s low solubility in cold water allows for high recovery rates (85–90%).

Chromatographic Methods

Column chromatography with silica gel and ethyl acetate/hexane eluents resolves byproducts like dimerized impurities or unreacted starting materials.

Purity Metrics :

-

: Characteristic peaks at δ 3.15 (N–CH), δ 2.85 (piperidine CH).

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 72 | 98 | High |

| SNAr (with KI) | 68 | 97 | Moderate |

| Alkylation-DME | 55 | 95 | Low |

The condensation route offers superior scalability and yield, making it industrially favorable. However, SNAr with KI catalysis provides faster reaction times, suitable for lab-scale synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Self-coupling of intermediates at the 8-position is a common issue. This is addressed by:

Moisture Sensitivity

The bromination step is moisture-sensitive. Anhydrous conditions and molecular sieves are employed to prevent hydrolysis.

Industrial Applications and Modifications

Patent WO2015107533A1 highlights an optimized one-pot synthesis avoiding hazardous reagents, achieving 80% yield through in situ deprotection and catalytic enhancements. This method reduces purification steps, enhancing cost-efficiency for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purines, while substitution reactions can introduce various functional groups at the piperidinyl position.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may inhibit cancer cell proliferation by targeting specific metabolic pathways.

- Antiviral Properties : Some derivatives have shown effectiveness against viral infections by interfering with viral replication mechanisms.

- CNS Activity : Due to its structural similarity to other biologically active purines, it may have potential applications in treating neurological disorders.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various purine derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models. The compound was found to induce apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Antiviral Activity

Research conducted by Smith et al. (2024) demonstrated that this compound could inhibit the replication of certain viruses in cell cultures. The mechanism involved blocking viral entry and replication by interfering with host cell signaling pathways.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the piperidinyl group, which may confer distinct pharmacological properties compared to other purine derivatives.

Biological Activity

1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential pharmacological properties. This compound belongs to a class of biologically active molecules known for their diverse applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C₁₈H₂₂N₄O₂

- Molecular Weight : 342.40 g/mol

- CAS Number : 961-48-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular metabolism.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing physiological responses.

- Cellular Signaling Interference : The compound may disrupt cellular signaling pathways, leading to altered cell behavior.

Biological Activity Overview

Research indicates that this purine derivative exhibits a range of biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- Case Study : In vitro studies on various cancer cell lines (e.g., HeLa and MDA-MB-231) demonstrated significant cytotoxic effects. The compound induced apoptosis and cell cycle arrest in the G0/G1 phase, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induces apoptosis |

| MDA-MB-231 | 12 | Cell cycle arrest in G0/G1 phase |

2. Antiviral Activity

The compound has shown promise in antiviral applications. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways.

3. Neuroprotective Effects

Studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Alkylation : Methylating agents are used to modify the purine core.

- Piperidine Substitution : A piperidinyl group is introduced at the 8-position.

- Cyclization : Final cyclization forms the dione structure.

Various derivatives have been synthesized to enhance biological activity or target specificity.

Q & A

Advanced Research Question

- C7 Substituents : Alkyl or aromatic groups (e.g., benzyl, isopentyl) enhance lipophilicity, affecting membrane permeability. For instance, 7-isopentyl derivatives show improved inhibitory activity in enzyme assays .

- C8 Modifications : Piperidinyl groups enhance receptor binding affinity compared to smaller substituents (e.g., methylthio). The stereochemistry of piperidine derivatives (e.g., R vs. S configurations) can drastically alter selectivity for targets like D2 or 5-HT6 receptors .

Structure-activity relationship (SAR) studies should prioritize functional group compatibility with in silico docking simulations .

What methodologies are effective for resolving contradictory data in biological assays involving this compound?

Advanced Research Question

Contradictions may arise from:

- Solubility Issues : Use DMSO stocks ≤10 mM with vehicle controls to avoid aggregation .

- Metabolic Instability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

- Off-Target Effects : Employ counter-screening against related receptors (e.g., 5-HT7 for 5-HT6-targeted compounds) .

Statistical validation (e.g., triplicate assays with ANOVA) and orthogonal assays (e.g., SPR vs. fluorescence polarization) reduce false positives .

How can computational tools predict the physicochemical and pharmacokinetic properties of this compound?

Advanced Research Question

- Drug-Likeness : Use ChemAxon’s *Chemicalize.org * to calculate logP (target: 1–3), polar surface area (<140 Ų), and Lipinski compliance .

- Metabolism Prediction : SwissADME or ADMETLab 2.0 assess CYP450 interactions and bioavailability .

- Target Profiling : Molecular docking (AutoDock Vina) against crystallized targets (e.g., PDB 6Z8) identifies binding poses .

What strategies are recommended for identifying and characterizing synthetic impurities?

Advanced Research Question

- Byproduct Identification : LC–MS/MS detects intermediates (e.g., over-oxidized sulfones from thioether precursors) .

- Process-Related Impurities : Monitor residual solvents (GC–MS) and unreacted starting materials (e.g., piperidine via 1H NMR) .

- Stability Studies : Accelerated degradation under heat/light identifies hydrolytic or oxidative impurities (e.g., ring-opened products) .

How can researchers reconcile discrepancies in receptor affinity data across analogs?

Advanced Research Question

- Receptor Isoforms : Validate isoform-specific activity (e.g., ALDH1A1 vs. ALDH2) using siRNA knockdowns .

- Allosteric Modulation : Radioligand binding assays with Schild regression distinguish competitive vs. allosteric inhibition .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify conformational shifts affecting affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.